molecular formula C19H18F3N3O4 B3745353 4-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide

4-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide

Cat. No.: B3745353
M. Wt: 409.4 g/mol
InChI Key: FQXTXIKGANBHCJ-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide is a complex organic compound that features a morpholine ring, a trifluoromethyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of a suitable benzene derivative, followed by the introduction of the trifluoromethyl group through a Friedel-Crafts reaction. The morpholine ring is then introduced via nucleophilic substitution, and the final amide bond is formed through a coupling reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the trifluoromethyl position.

Scientific Research Applications

4-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It may be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the morpholine ring may contribute to its overall stability and solubility. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-[2-(morpholin-4-yl)phenyl]-3-nitrobenzamide: Lacks the trifluoromethyl group, which may result in different binding properties and biological activity.

    4-methyl-N-[2-(morpholin-4-yl)-5-(methyl)phenyl]-3-nitrobenzamide: The methyl group may alter the compound’s electronic properties and reactivity.

    4-methyl-N-[2-(morpholin-4-yl)-5-(chloromethyl)phenyl]-3-nitrobenzamide: The chloromethyl group can participate in different types of chemical reactions compared to the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 4-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s potential as a pharmaceutical agent or a material with specialized applications.

Properties

IUPAC Name

4-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O4/c1-12-2-3-13(10-17(12)25(27)28)18(26)23-15-11-14(19(20,21)22)4-5-16(15)24-6-8-29-9-7-24/h2-5,10-11H,6-9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXTXIKGANBHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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